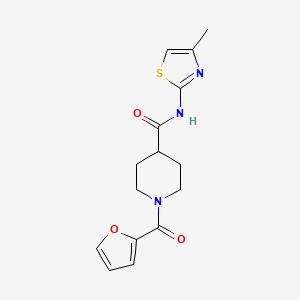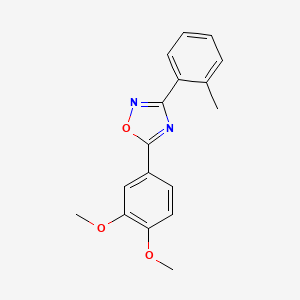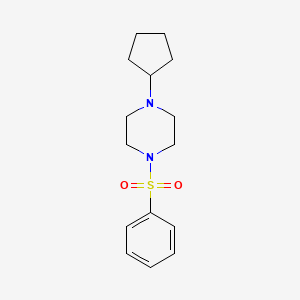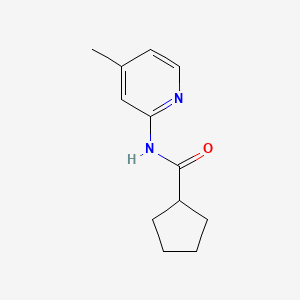
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide, also known as S-23, is a selective androgen receptor modulator (SARM) that has been developed for potential use in treating muscle wasting and osteoporosis. Unlike traditional anabolic steroids, SARMs are designed to selectively target androgen receptors in the body, which may lead to fewer side effects.
Mécanisme D'action
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is believed to work by selectively binding to androgen receptors in the body, which can lead to increased protein synthesis and muscle growth. Unlike traditional anabolic steroids, SARMs like N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide are designed to target specific tissues in the body, which may lead to fewer side effects.
Biochemical and Physiological Effects:
In addition to its effects on muscle and bone, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to have other biochemical and physiological effects in preclinical models. For example, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase insulin sensitivity, which may have implications for the treatment of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has a relatively long half-life, which means that it can be administered less frequently than some other SARMs. However, one limitation of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide is that it has been shown to have some negative effects on prostate health in animal studies, which may limit its potential use in humans.
Orientations Futures
There are several potential future directions for research on N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide. One area of interest is the potential use of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in combination with other therapies for the treatment of muscle wasting and other conditions. Another area of interest is the development of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide analogs with improved selectivity and efficacy. Finally, more research is needed to better understand the long-term safety and efficacy of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide in humans.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide involves several steps, including the reaction of 4-methyl-2-pyridinylamine with cyclopentanecarboxylic acid, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been studied extensively in preclinical models for its potential use in treating muscle wasting, osteoporosis, and other conditions that are associated with androgen deficiency. In animal studies, N-(4-methyl-2-pyridinyl)cyclopentanecarboxamide has been shown to increase lean muscle mass and bone density, while decreasing fat mass.
Propriétés
IUPAC Name |
N-(4-methylpyridin-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-6-7-13-11(8-9)14-12(15)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMVHWGSFYFHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6097863 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

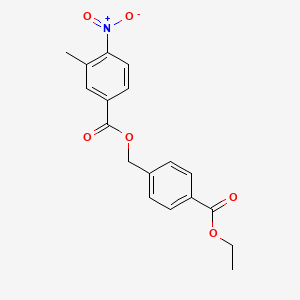
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)
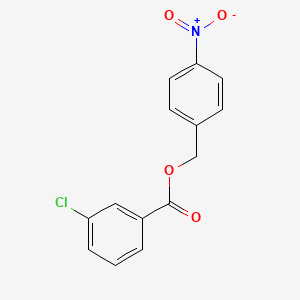
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)
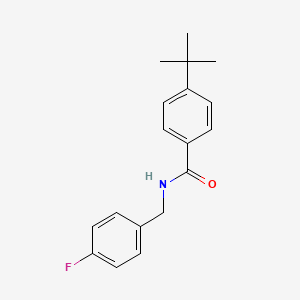
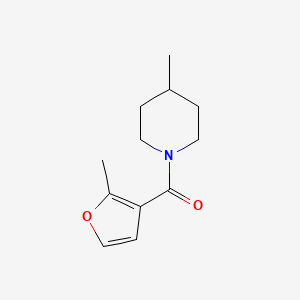
![2-fluorobenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5718571.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]benzamide](/img/structure/B5718584.png)
